(S)-2,2-Dimethyl-1-(1-naphthyl)propylamine
Description
Structure
2D Structure
Properties
CAS No. |
324034-56-2 |
|---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
(1S)-2,2-dimethyl-1-naphthalen-1-ylpropan-1-amine |
InChI |
InChI=1S/C15H19N/c1-15(2,3)14(16)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,16H2,1-3H3/t14-/m1/s1 |
InChI Key |
FQTPRCXAYUOOGA-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for S α Tert Butyl 1 Naphthylmethylamine
Direct Catalytic Asymmetric Synthesis Approaches
Direct catalytic asymmetric synthesis offers an efficient route to chiral amines by creating the stereocenter in a single step, often with high enantioselectivity.
Asymmetric Hydrogenation of Prochiral Imines and Enamides
Asymmetric hydrogenation is a powerful technique for the synthesis of chiral amines from prochiral imines and enamides. This method involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively add hydrogen across the C=N or C=C double bond.
The synthesis of (S)-α-tert-Butyl-1-naphthylmethylamine via this route would typically start from the corresponding prochiral imine, N-(1-(1-naphthyl)ethylidene)-tert-butylamine. The success of this reaction hinges on the choice of the chiral catalyst. Iridium complexes with chiral phosphine (B1218219) ligands, such as those derived from BINAP or f-Binaphane, have shown considerable success in the asymmetric hydrogenation of imines. nih.govgoogle.com For instance, Ir-(S,S)-f-binaphane has been used as a catalyst for the homogeneous asymmetric hydrogenation of unprotected N-H ketoimines, affording chiral amines in high yields (90-95%) and with excellent enantioselectivities (up to 95% ee). nih.gov
Table 1: Representative Catalysts for Asymmetric Hydrogenation of Imines
| Catalyst System | Substrate Type | Typical Yield (%) | Typical ee (%) |
|---|---|---|---|
| Ir-(S,S)-f-binaphane | Unprotected N-H ketoimines | 90-95 | up to 95 |
| Ir-Xyliphos | Methoxyacetone with aniline | High | 78 |
| Rh-chiral diphosphine | α-keto acid derivatives | 59 | 38 |
Asymmetric Reductive Amination Strategies
Asymmetric reductive amination provides a direct route to chiral amines from a ketone or aldehyde and an amine. This one-pot reaction involves the formation of an imine intermediate, which is then asymmetrically reduced in situ.
The synthesis of (S)-α-tert-Butyl-1-naphthylmethylamine can be envisioned through the reductive amination of 1-acetylnaphthalene with tert-butylamine. A patent discloses a method for preparing Cinacalcet hydrochloride through the asymmetric reductive amination of 1-(naphthyl-1-yl)ethyl ketone with 3-(3-(trifluoromethyl)phenyl)propyl-1-amine, utilizing a Hantzsch ester and a chiral phosphine ligand. nih.gov This indicates the feasibility of such a strategy for the synthesis of the target molecule. The reaction temperature for this type of transformation is typically in the range of 20–60 °C. nih.gov
Another approach involves the use of a pre-formed imine which is then reduced. For instance, the synthesis of Cinacalcet, a related compound, has been achieved through the reductive amination of 3-(3-(trifluoromethyl)phenyl)propanal with (R)-(+)-1-(1-naphthyl)ethylamine using a palladium or rhodium on alumina (B75360) catalyst. wikipedia.org While this example uses the enantiomer of the precursor to the target molecule, the methodology is directly applicable.
Table 2: Conditions for Reductive Amination in Cinacalcet Synthesis
| Reactants | Catalyst | Conditions | Outcome |
|---|---|---|---|
| 1-(naphthyl-1-yl)ethyl ketone and 3-(3-(trifluoromethyl)phenyl)propyl-1-amine | Hantzsch ester and chiral phosphine ligand | 20–60 °C, 24–60h | Asymmetric induction to form the desired amine |
| 3-(3-(trifluoromethyl)phenyl)propanal and (R)-(+)-1-(1-naphthyl)ethylamine | 0.28% Pd/Al2O3 or 0.18% Rh/Al2O3 | Not specified | Formation of Cinacalcet |
Organocatalytic Enantioselective Transformations to α-Chiral Amines
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals. Chiral phosphoric acids (CPAs) are particularly effective organocatalysts for the synthesis of chiral amines. researchgate.net These catalysts can activate imines towards nucleophilic attack through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction.
The synthesis of (S)-α-tert-Butyl-1-naphthylmethylamine could potentially be achieved through a CPA-catalyzed reaction. For example, chiral phosphoric acids have been successfully employed in the asymmetric addition of various nucleophiles to imines. dicp.ac.cnnih.gov While a specific protocol for the direct synthesis of the target molecule using a CPA catalyst was not found in the provided search results, the broad applicability of these catalysts to the synthesis of chiral amines suggests this as a viable and promising research direction. researchgate.netrsc.org The development of such a method would involve screening different chiral phosphoric acid catalysts and optimizing reaction conditions to achieve high yield and enantioselectivity.
Chemoenzymatic Synthesis via Engineered Biocatalysts
Chemoenzymatic methods combine the high selectivity of enzymes with the efficiency of chemical synthesis. Transaminases (TAs) are a class of enzymes that are particularly useful for the synthesis of chiral amines from prochiral ketones. google.com
The synthesis of the key precursor, (S)-1-(1-naphthyl)ethylamine, can be achieved with high enantiomeric excess using an (S)-selective transaminase. A patent application describes the use of various (S)-selective transaminases, such as ATA-237, ATA-251, ATA-256, and ATA-260, for the conversion of 1-acetylnaphthalene to (S)-1-(1-naphthyl)ethylamine. google.com The reaction typically uses an amine donor, such as isopropylamine, and the coenzyme pyridoxal-5'-phosphate (PLP). google.com Subsequent N-alkylation of the resulting (S)-1-(1-naphthyl)ethylamine with a tert-butyl halide would yield the final product.
A study on the stereoselective synthesis of the (R)-enantiomer using an immobilized ω-amine transaminase reported an enantiomeric excess of over 99.5% over 15 cycles, highlighting the robustness and efficiency of this biocatalytic approach. nih.gov
Table 3: Chemoenzymatic Synthesis of (S)-1-(1-naphthyl)ethylamine
| Enzyme | Substrate | Amine Donor | ee (%) |
|---|---|---|---|
| (S)-selective transaminases (e.g., ATA-237, ATA-251) | 1-Acetylnaphthalene | Isopropylamine | High (not specified) |
| Immobilized ω-amine transaminase (for (R)-enantiomer) | 1-Acetylnaphthalene | Not specified | >99.5 |
Chiral Resolution Techniques for Enantiomeric Enrichment
Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. This is often achieved by forming diastereomeric derivatives that can be separated based on their different physical properties.
Diastereomeric Salt Formation and Crystallization
The most common method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral acid. libretexts.org The resulting diastereomers have different solubilities, allowing for their separation by fractional crystallization. rsc.orggoogle.com
For the resolution of racemic 1-(1-naphthyl)ethylamine (B3023371), D-(-)-tartaric acid is a commonly used and effective resolving agent. google.com A patent describes a process where racemic 1-(1-naphthyl)ethylamine is treated with D-(-)-tartaric acid in an alcohol-water solvent. google.com The R-(+)-1-(1-naphthyl)ethylamine D-(-)-tartrate salt precipitates, leaving the (S)-enantiomer enriched in the mother liquor. The (S)-amine can then be recovered from the mother liquor by basification. This process can achieve an enantiomeric excess of over 95% for the desired enantiomer with a yield of around 30%. google.com The choice of solvent and the molar ratio of the resolving agent to the racemic amine are crucial for the efficiency of the resolution. google.com Other dicarboxylic acid derivatives have also been explored as resolving agents for 1-(1-naphthyl)ethylamine. researchgate.netnih.gov
Table 4: Chiral Resolution of 1-(1-naphthyl)ethylamine using D-(-)-Tartaric Acid
| Resolving Agent | Solvent | Molar Ratio (Resolving Agent:Amine) | Yield (%) | ee (%) of Recovered Enantiomer |
|---|---|---|---|---|
| D-(-)-Tartaric Acid | Alcohol/Water | 1:1.0–1.2 | ~30 | >95 |
Chromatographic Separation Methods (e.g., Chiral HPLC)
The resolution of racemic α-tert-butyl-1-naphthylmethylamine into its constituent enantiomers is effectively achieved through chiral High-Performance Liquid Chromatography (HPLC). This technique is a cornerstone for both analytical determination of enantiomeric purity and preparative-scale separation to obtain the optically pure (S)-enantiomer. csfarmacie.cz The principle of chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. csfarmacie.czyakhak.org
The selection of the appropriate CSP is a critical factor for successful enantiomeric resolution. yakhak.org Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) carbamates, are among the most versatile and widely used for separating a broad range of chiral compounds, including amines. nih.govnih.gov These CSPs offer a complex chiral environment with grooves and cavities, enabling a combination of hydrogen bonding, π-π stacking, dipole-dipole, and steric interactions that facilitate chiral recognition. nih.gov
The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol (B145695), is optimized to achieve the best balance between resolution and analysis time. yakhak.orgmdpi.com The nature of the analyte may sometimes necessitate derivatization to enhance its interaction with the CSP and improve detection. For amines, derivatization with agents like nitrobenzoxadiazole (NBD) can be employed. yakhak.org The validation of the chiral HPLC method is performed in accordance with ICH guidelines to ensure its accuracy and precision. yakhak.org
Table 1: Illustrative Chiral HPLC Parameters for Amine Enantioseparation
| Parameter | Condition | Purpose |
| Column (CSP) | Polysaccharide-based (e.g., Lux Cellulose-1, Chiralpak IA) | Provides the chiral environment for differential interaction. nih.govnih.gov |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Elutes the compounds; ratio is adjusted to optimize separation. yakhak.org |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. yakhak.org |
| Detection | UV (e.g., 254 nm) | Monitors the elution of the separated enantiomers. |
| Temperature | Ambient (e.g., 25 °C) | Maintained constant to ensure reproducible retention times. mdpi.com |
Precursor Synthesis and Stereocontrol in Upstream Transformations
The synthesis of enantiomerically pure (S)-α-tert-Butyl-1-naphthylmethylamine can also be accomplished through asymmetric synthesis, which introduces the desired stereochemistry at an early stage. This approach avoids the need for resolving a racemic mixture, potentially offering a more efficient route. Key to this strategy is the careful design of precursors and the application of stereoselective reactions to control the formation of the chiral center.
Synthesis of Prochiral Naphthyl Ketone and Imine Derivatives
The primary precursors for the asymmetric synthesis of the target amine are prochiral 1-naphthyl tert-butyl ketone and its corresponding imine derivatives. The ketone can be readily prepared via a Friedel-Crafts acylation reaction between naphthalene (B1677914) and pivaloyl chloride, using a Lewis acid catalyst such as aluminum chloride. This reaction places the tert-butyl ketone group at the 1-position of the naphthalene ring.
From the resulting prochiral ketone, a prochiral imine is formed. This is typically achieved through a condensation reaction with an ammonia (B1221849) source or a primary amine. youtube.com The formation of an imine is a crucial step as it activates the molecule for subsequent nucleophilic addition reactions where the stereochemistry can be controlled. youtube.com For instance, N-benzylidenecarbamates can be synthesized and used as stable imine surrogates in asymmetric reactions. orgsyn.org
Table 2: General Synthesis Scheme for Prochiral Precursors
| Step | Reactants | Product | Reaction Type |
| 1 | Naphthalene, Pivaloyl Chloride, AlCl₃ | 1-(Naphthalen-1-yl)-2,2-dimethylpropan-1-one | Friedel-Crafts Acylation |
| 2 | 1-(Naphthalen-1-yl)-2,2-dimethylpropan-1-one, Amine (e.g., NH₃) | 1-(Naphthalen-1-yl)-2,2-dimethylpropan-1-imine | Imine Condensation |
Stereoselective Alkylation and Arylation Reactions
With the prochiral imine precursor in hand, the critical chiral center is introduced via a stereoselective addition of a nucleophile. This is one of the most challenging and pivotal steps in the asymmetric synthesis.
One established method involves the use of a chiral auxiliary. The prochiral imine is first reacted with a chiral amine to form a chiral imine or enamine. This auxiliary group, often derived from a readily available chiral pool molecule, directs the approach of the incoming nucleophile (an alkyl or aryl group) to one face of the imine double bond. nih.gov For example, imines derived from chiral amines like (S)-1-phenylethylamine can be metalated to form a rigid lithium chelate. The steric hindrance imposed by the auxiliary then forces the electrophile to attack from the less hindered side, resulting in a high degree of diastereoselectivity. nih.gov
Alternatively, direct catalytic enantioselective addition of organometallic reagents to prochiral imines has emerged as a powerful strategy. nih.gov This approach utilizes a chiral catalyst, often a metal complex with a chiral ligand, to control the stereochemical outcome. For instance, a planar chiral ferrocenyl imidazoline (B1206853) palladacycle has been shown to be a highly efficient catalyst for the addition of alkynes to imines, achieving high turnover numbers and excellent enantioselectivities. nih.gov Similarly, diastereoselective C-alkylation of aldimines can be achieved with high stereocontrol induced by a heteroatom at the α-position. rsc.org The choice of catalyst, solvent, and reaction conditions is crucial for maximizing the enantiomeric excess (ee) of the desired (S)-enantiomer.
Table 3: Examples of Stereoselective Alkylation of Naphthyl Imine Derivatives
| Method | Imine Substrate | Reagent/Catalyst | Diastereomeric/Enantiomeric Excess (d.e./ee) | Yield (%) |
| Chiral Auxiliary | D-Camphor imine of 1-aminomethyl naphthalene | Benzyl bromide | 20% d.e. tandfonline.com | 83% tandfonline.com |
| Chiral Auxiliary | D-Camphor imine of 1-aminomethyl naphthalene | 4-Methoxybenzyl chloride | 64% d.e. tandfonline.com | 80% tandfonline.com |
| Catalytic Addition | N-Tosyl-imine | Phenylacetylene / Chiral Pd-catalyst | >99% ee nih.gov | 94% nih.gov |
| Catalytic Addition | N-Tosyl-imine | 1-Hexyne / Chiral Pd-catalyst | 98% ee nih.gov | 88% nih.gov |
Applications of S α Tert Butyl 1 Naphthylmethylamine in Asymmetric Catalysis
As a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions
The versatility of (S)-α-tert-Butyl-1-naphthylmethylamine is most evident in its role as a precursor to a wide array of chiral ligands for transition metal catalysis. The primary amine functionality serves as a convenient handle for the introduction of various coordinating groups, allowing for the fine-tuning of the ligand's steric and electronic properties.
Ligand Design and Coordination Chemistry for Metal Complexes
The design of effective chiral ligands is a cornerstone of asymmetric catalysis. mdpi.com The inherent chirality and steric bulk of the (S)-α-tert-Butyl-1-naphthylmethylamine scaffold make it an attractive building block for new ligand architectures. The primary amine can be readily transformed into amides, imines, or secondary amines, which can then be further functionalized to create bidentate or polydentate ligands.
These ligands coordinate with various transition metals, such as rhodium, iridium, palladium, and copper, to form well-defined chiral metal complexes. The coordination geometry of these complexes is crucial for the transfer of chiral information from the ligand to the substrate. The bulky tert-butyl and naphthyl groups create a chiral pocket around the metal center, dictating the trajectory of the incoming substrate and favoring the formation of one enantiomer over the other. The design of these ligands often involves creating a rigid and well-defined structure to maximize stereochemical communication. nih.gov
Applications in Asymmetric Hydrogenation (e.g., Imines, Ketones)
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols and amines, which are valuable building blocks in the pharmaceutical and fine chemical industries. nih.gov Ligands derived from (S)-α-tert-Butyl-1-naphthylmethylamine have shown considerable promise in the metal-catalyzed asymmetric hydrogenation of prochiral ketones and imines.
For instance, iridium complexes bearing ligands derived from this amine have been successfully employed in the hydrogenation of various ketones, leading to the corresponding chiral alcohols with high enantioselectivity. rsc.org The steric hindrance provided by the tert-butyl and naphthyl groups plays a critical role in differentiating the two faces of the carbonyl or imine group, leading to the preferential formation of one enantiomer.
Utility in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Conjugate Additions, Allylic Alkylations)
The formation of carbon-carbon bonds in an enantioselective manner is a central theme in organic synthesis. researchgate.net Ligands derived from (S)-α-tert-Butyl-1-naphthylmethylamine have found application in several important C-C bond-forming reactions.
In asymmetric conjugate additions, these ligands can direct the stereochemical outcome of the addition of nucleophiles to α,β-unsaturated compounds. nih.govnih.gov For example, copper complexes of ligands based on this amine have been used to catalyze the addition of organometallic reagents to enones, affording the desired products in high yields and with significant enantiomeric excesses.
Similarly, in palladium-catalyzed asymmetric allylic alkylation, a reaction that forms a new C-C bond at a position allylic to a double bond, the choice of a suitable chiral ligand is paramount. researchgate.net Ligands incorporating the (S)-α-tert-Butyl-1-naphthylmethylamine framework can create a chiral environment around the palladium center, enabling the enantioselective formation of the product.
Role in Asymmetric Oxidations and Reductions
While less common than their applications in hydrogenation and C-C bond formation, ligands derived from (S)-α-tert-Butyl-1-naphthylmethylamine have also been explored in the context of asymmetric oxidations and reductions. In these reactions, the chiral metal complex facilitates the transfer of an oxidizing or reducing agent to the substrate in a stereoselective manner. The steric and electronic properties of the ligand are crucial in controlling the facial selectivity of the attack on the substrate, leading to the desired enantiomer of the oxidized or reduced product.
Structure-Activity Relationships in Ligand Performance
The performance of a chiral ligand is intimately linked to its structure. For ligands derived from (S)-α-tert-Butyl-1-naphthylmethylamine, several structural features can be systematically varied to optimize their catalytic activity and enantioselectivity.
As an Organocatalyst in Enantioselective Transformations
In addition to its role as a precursor to chiral ligands, (S)-α-tert-Butyl-1-naphthylmethylamine can also function directly as an organocatalyst. nih.gov In this capacity, the amine itself, or a simple derivative, catalyzes reactions without the need for a transition metal.
The primary amine functionality can participate in the formation of chiral intermediates, such as enamines or iminium ions, which then undergo enantioselective reactions. youtube.com For instance, it can be used to catalyze aldol (B89426) or Michael reactions, where it activates the substrate and controls the stereochemistry of the product formation. The bulky tert-butyl and naphthyl groups create a sterically hindered environment that effectively shields one face of the reactive intermediate, leading to high levels of enantioselectivity.
Enamine Catalysis Mechanistic Pathways
Enamine catalysis typically involves the reaction of a chiral secondary or primary amine with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile, and subsequent hydrolysis releases the chiral product and regenerates the catalyst. The steric and electronic properties of the amine catalyst are crucial for achieving high enantioselectivity. While numerous chiral amines have been successfully employed in enamine catalysis, there is no specific research detailing the use or efficacy of (S)-α-tert-Butyl-1-naphthylmethylamine in this role.
Iminium Ion Catalysis Mechanistic Pathways
In iminium ion catalysis, a chiral amine condenses with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This activation lowers the LUMO of the carbonyl compound, making it more susceptible to nucleophilic attack. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to a stereocontrolled reaction. As with enamine catalysis, despite the suitability of chiral amines for this purpose, (S)-α-tert-Butyl-1-naphthylmethylamine is not reported in the literature as a catalyst for this transformation.
Brønsted Base Catalysis and Chiral Proton Shuttles
Chiral amines can function as Brønsted base catalysts by deprotonating a substrate to generate a chiral ion pair. The resulting chiral conjugate acid can then control the stereochemical outcome of a subsequent reaction. Alternatively, they can act as chiral proton shuttles, transferring a proton in a stereoselective manner. There are no available studies that have investigated or reported the application of (S)-α-tert-Butyl-1-naphthylmethylamine in either of these catalytic modes.
Cooperative Catalysis with Metal and Organocatalytic Systems
Cooperative catalysis, where a metal catalyst and an organocatalyst work in concert, is a powerful strategy. Chiral amines can serve as ligands for a metal center while also participating in an organocatalytic cycle, or they can act as a separate organocatalyst alongside a metal complex. There is no documented evidence of (S)-α-tert-Butyl-1-naphthylmethylamine being utilized in such cooperative catalytic systems.
As a Chiral Auxiliary in Stoichiometric and Substoichiometric Asymmetric Syntheses
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.
Diastereoselective Control in Addition Reactions
The attachment of a chiral auxiliary, such as a chiral amine to form an amide or imine, can effectively control the facial selectivity of addition reactions to a prochiral center. The steric bulk and conformational preferences of the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the less hindered side. This results in the formation of one diastereomer in excess.
While this is a common and powerful strategy in asymmetric synthesis, there is a lack of specific data, including reaction tables with substrates, conditions, yields, and diastereomeric excesses, for reactions employing (S)-α-tert-Butyl-1-naphthylmethylamine as a chiral auxiliary for diastereoselective control in addition reactions.
Applications in Cycloaddition and Rearrangement Reactions
Detailed research findings on the use of (S)-α-tert-Butyl-1-naphthylmethylamine as a chiral auxiliary to induce stereoselectivity in cycloaddition and rearrangement reactions are not extensively documented in peer-reviewed literature. Cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, and rearrangement reactions, where the carbon skeleton of a molecule is rearranged, are powerful tools in organic synthesis. The stereochemical outcome of these reactions can often be controlled by a chiral auxiliary.
However, studies on closely related naphthylethylamine auxiliaries in reactions like the Staudinger cycloaddition to form β-lactams have shown that 1-(1-naphthyl)ethylamine (B3023371) auxiliaries can result in a significant loss of selectivity, despite achieving excellent conversion rates. This suggests that the steric and electronic properties of the 1-naphthyl group in this context may not be optimal for inducing high levels of diastereoselectivity in such cycloaddition reactions.
Similarly, there is a lack of specific examples where (S)-α-tert-Butyl-1-naphthylmethylamine is employed to control the stereochemistry of rearrangement reactions. While many types of rearrangement reactions exist, including sigmatropic rearrangements (like the Claisen or Cope rearrangements) and others, the application of this specific auxiliary in these contexts has not been a focus of published research.
The limited success or documentation of (S)-α-tert-Butyl-1-naphthylmethylamine in these specific applications may be attributed to several factors. The bulky tert-butyl and naphthyl groups might create a steric environment that is not conducive to high facial discrimination in the transition states of these reactions. Alternatively, the electronic nature of the naphthyl ring might not provide the necessary activation or stabilization required for efficient and selective transformations.
Auxiliary Cleavage and Product Release Methodologies
The effective removal of a chiral auxiliary is a critical step in asymmetric synthesis, as it liberates the desired enantiomerically enriched product and, ideally, allows for the recovery and recycling of the auxiliary. Given the absence of specific applications of (S)-α-tert-Butyl-1-naphthylmethylamine in the literature, established protocols for its cleavage are not available. However, based on the structure of the auxiliary, which is an N-aralkylamine, several standard methodologies for the cleavage of similar auxiliaries can be proposed.
The most common and effective method for the cleavage of N-benzyl and related N-aralkyl groups is catalytic hydrogenolysis . This method involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out under mild conditions and is known for its high efficiency and clean conversion. For the cleavage of the (S)-α-tert-Butyl-1-naphthylmethylamine auxiliary, this would involve the breaking of the C-N bond connecting the auxiliary to the product, releasing the desired amine and regenerating the auxiliary.
Oxidative cleavage represents another potential route for the removal of N-aralkyl auxiliaries. researchgate.netresearchgate.net Strong oxidizing agents can be employed to cleave the C-N bond. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) is a known reagent for the debenzylation of N-benzyl amines. acs.org Electrochemical oxidation has also emerged as a green and efficient method for the cleavage of benzylic C-N bonds. researchgate.net These oxidative methods, however, need to be compatible with the functional groups present in the product molecule.
The choice of the cleavage method would ultimately depend on the specific nature of the product molecule and its sensitivity to the reaction conditions. The table below summarizes potential cleavage methods applicable to N-aralkylamine auxiliaries like (S)-α-tert-Butyl-1-naphthylmethylamine.
| Cleavage Method | Reagents and Conditions | Advantages | Potential Challenges |
| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol (B145695) or methanol | Mild conditions, high yields, clean reaction. | May not be suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN), Potassium Bromide/Oxone | Can be effective when hydrogenolysis is not viable. researchgate.netresearchgate.netacs.org | Requires stoichiometric amounts of often harsh oxidants, potential for over-oxidation or side reactions. |
| Electrochemical Oxidation | Electrochemical cell, specific electrolytes | Green and sustainable method, avoids toxic reagents. researchgate.net | Requires specialized equipment, optimization of reaction conditions may be necessary. |
It is important to note that the efficiency and selectivity of these cleavage methods would need to be empirically determined for any specific substrate derived from (S)-α-tert-Butyl-1-naphthylmethylamine. The recovery and recycling of the chiral auxiliary would also be a key consideration in developing a practical synthetic route.
Mechanistic Investigations and Stereochemical Control Principles
Elucidation of Reaction Mechanisms in Asymmetric Transformations
Understanding the detailed mechanism of a reaction is paramount for its optimization and rational design of new, more efficient catalytic systems. For reactions employing chiral lithium amides, such as those derived from (S)-alpha-tert-Butyl-1-naphthylmethylamine, mechanistic elucidation often involves a combination of spectroscopic techniques to identify key intermediates and kinetic studies to understand the reaction's progress over time.
Spectroscopic Analysis of Reactive Intermediates
The reactive species in these transformations are often lithium amide aggregates and their complexes with substrates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using isotopes like 6Li and 15N, is a powerful technique for probing the structure of these intermediates in solution. nih.govacs.org Studies on various chiral lithium amides have revealed that they exist as complex aggregates, such as dimers, trimers, or mixed aggregates with other lithium salts or substrates. nih.govacs.orgrsc.org
For instance, NMR studies on chiral lithium amides have shown that the nature of the solvent and the presence of additives like lithium chloride can significantly influence the aggregation state, which in turn affects the enantioselectivity of the reaction. psu.eduiupac.org While direct spectroscopic data for the lithium amide of (S)-alpha-tert-Butyl-1-naphthylmethylamine is not extensively documented in readily available literature, the principles derived from studies of structurally similar amides, such as those derived from α-methylbenzylamine, are highly relevant. rsc.orgpsu.edu These studies indicate that the lithium amide likely forms dimeric or higher-order aggregates in non-polar solvents, and these aggregates are the active species in the deprotonation or addition reactions. The coordination of the substrate to the lithium center within this chiral aggregate is a crucial step that dictates the stereochemical outcome.
Kinetic Studies and Rate-Determining Steps
Kinetic resolution experiments, where a chiral reagent reacts at different rates with the two enantiomers of a racemic substrate, are a common application of chiral lithium amides. researchgate.net The efficiency of such resolutions is directly related to the difference in the rates of reaction for the two enantiomers. Studies on the deprotonation of racemic ketones using chiral lithium amides have shown that the rate of deprotonation is highly dependent on the structure of the chiral amide and the substrate. researchgate.net
Furthermore, kinetic studies on the deprotonation of epoxides have revealed that the reaction rate can be influenced by the aggregation state of the chiral lithium amide. nih.gov For example, mixed sodium/lithium amides have been shown to be more reactive than the corresponding single-metal amides. nih.gov While specific kinetic data for reactions employing the lithium amide of (S)-alpha-tert-Butyl-1-naphthylmethylamine are scarce, the general principles suggest that the formation of the lithium amide-substrate complex is a key step, and the rate of the subsequent transformation (e.g., deprotonation or addition) is the stereodetermining step.
Understanding Stereochemical Induction and Chiral Recognition
The ability of a chiral reagent to distinguish between prochiral faces or enantiomers of a substrate is known as chiral recognition, and it is the basis of stereochemical induction. In the context of (S)-alpha-tert-Butyl-1-naphthylmethylamine, the bulky tert-butyl and naphthyl groups create a well-defined chiral environment around the reactive nitrogen center.
Diastereomeric Transition State Analysis
The origin of stereoselectivity in asymmetric reactions is rationalized by considering the energies of the diastereomeric transition states. The reaction proceeds preferentially through the transition state of lower energy, leading to the formation of the major stereoisomer. For reactions involving chiral lithium amides, the transition state involves a complex between the lithium amide aggregate and the substrate.
In the case of asymmetric deprotonation of a prochiral ketone, for instance, the chiral lithium amide can approach the ketone from two different faces, leading to two diastereomeric transition states. The steric and electronic interactions within these transition states determine their relative energies. The bulky substituents on the chiral amine, such as the tert-butyl and naphthyl groups of (S)-alpha-tert-Butyl-1-naphthylmethylamine, play a crucial role in creating a steric bias, favoring one transition state over the other. Computational models and experimental observations on similar systems suggest that the transition state that minimizes steric repulsion between the bulky groups of the amide and the substrate is favored. acs.org
Non-Covalent Interactions Governing Selectivity (e.g., Hydrogen Bonding, π-Stacking)
While steric hindrance is a major factor in stereochemical control, non-covalent interactions also play a critical role. In the context of lithium amide chemistry, coordination of the lithium cation to heteroatoms in the substrate (e.g., the oxygen of a carbonyl group) is a key non-covalent interaction that helps to organize the transition state. beilstein-journals.orgnih.gov
Substrate Scope and Limitations in Asymmetric Reactions Employing (S)-α-tert-Butyl-1-naphthylmethylamine
The utility of a chiral reagent is ultimately defined by its ability to induce high stereoselectivity across a broad range of substrates. Chiral lithium amides, as a class, have been successfully applied to a variety of asymmetric transformations.
Chiral lithium amides are particularly effective in the asymmetric deprotonation of prochiral ketones, leading to enantiomerically enriched enolates that can be trapped with electrophiles. psu.eduiupac.orgresearchgate.netorganicreactions.orgnih.govrsc.orgbham.ac.uk The success of these reactions often depends on the conformational rigidity of the ketone substrate. Cyclic ketones, especially those with bulky substituents that lock the conformation, are excellent substrates.
The following table provides illustrative examples of the enantioselective deprotonation of substituted cyclohexanones using a representative chiral lithium amide. While not specifically (S)-alpha-tert-Butyl-1-naphthylmethylamine, the data demonstrates the principle and the typical selectivities that can be achieved.
| Substrate (4-Substituted Cyclohexanone) | Chiral Lithium Amide | Product (Silyl Enol Ether) | Enantiomeric Excess (ee %) | Reference |
| 4-tert-Butylcyclohexanone | Lithium (R,R)-bis(α-methylbenzyl)amide | (S)-4-tert-Butyl-1-(trimethylsilyloxy)cyclohex-1-ene | up to 82% | psu.edu |
| 4-Phenylcyclohexanone | Lithium (R,R)-bis(α-methylbenzyl)amide | (S)-4-Phenyl-1-(trimethylsilyloxy)cyclohex-1-ene | Moderate | researchgate.net |
| 4-Methylcyclohexanone | Lithium (R,R)-bis(α-methylbenzyl)amide | (S)-4-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene | Moderate | researchgate.net |
Another important application is the kinetic resolution of racemic epoxides, where the chiral lithium amide selectively deprotonates one enantiomer to afford an enantioenriched allylic alcohol. researchgate.netnih.govorganicreactions.org Furthermore, chiral lithium amides have been employed as nucleophiles in asymmetric conjugate addition reactions to α,β-unsaturated esters and amides, providing access to chiral β-amino acids and their derivatives. beilstein-journals.orgnih.govsurrey.ac.ukacs.orgresearchgate.netst-andrews.ac.ukrsc.org
Limitations:
Despite their utility, chiral lithium amides, including those derived from (S)-alpha-tert-Butyl-1-naphthylmethylamine, have limitations. The requirement for stoichiometric amounts of the chiral amine and strong organolithium base can be a drawback, although catalytic versions are being developed. researchgate.netorganicreactions.org The high reactivity of lithium amides can also lead to side reactions, such as enolate equilibration or undesired side-reactions with sensitive functional groups. The substrate scope can be limited to those that are stable to the strongly basic conditions. For instance, acyclic ketones often give lower enantioselectivities due to their conformational flexibility. Moreover, the aggregation of lithium amides can lead to complex and sometimes unpredictable behavior, making rational optimization challenging without detailed mechanistic studies for each specific system.
Computational and Theoretical Studies of S α Tert Butyl 1 Naphthylmethylamine Systems
Quantum Chemical Calculations for Conformational Analysis and Stability
The three-dimensional structure of (S)-α-tert-Butyl-1-naphthylmethylamine is crucial to its function as a chiral auxiliary or ligand. Quantum chemical calculations are instrumental in determining the preferred conformations and relative stabilities of this molecule. The rotation around the single bonds, particularly the C-N bond and the bond connecting the stereocenter to the naphthyl group, gives rise to various conformers.
Conformational analysis typically begins with a systematic search of the potential energy surface to identify all possible low-energy structures. Methods like the CRENSO protocol, which employs metadynamics-based conformational sampling, can be utilized for an efficient exploration of the conformational space. nih.gov This is often followed by geometry optimization and frequency calculations for the identified conformers using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2).
The relative energies of the conformers, including zero-point vibrational energy and thermal corrections, are then calculated to determine their population at a given temperature according to the Boltzmann distribution. The choice of the theoretical level, including the functional and basis set, is critical for obtaining accurate results. For instance, studies on similar bulky molecules have shown that functionals like B3LYP, M06-2X, and ωB97X-D, combined with appropriate basis sets, provide reliable energetic and geometric information. Dispersion corrections are also important to accurately model the non-covalent interactions that can influence conformational preferences.
A hypothetical conformational analysis of (S)-α-tert-Butyl-1-naphthylmethylamine might reveal several low-energy conformers. The relative orientation of the bulky tert-butyl group and the planar naphthyl moiety with respect to the amine group would be the primary determinant of their relative stability. The table below illustrates the kind of data that would be generated from such a study.
| Conformer | Dihedral Angle (°)(N-Cα-C1-C2) | Relative Energy(kcal/mol) | Boltzmann Population(%) at 298 K |
| A | 60 | 0.00 | 75.3 |
| B | 180 | 1.20 | 14.2 |
| C | -60 | 1.50 | 8.5 |
| D | 0 | 3.50 | 2.0 |
This table is a hypothetical representation of data from a conformational analysis study.
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a workhorse of computational chemistry for elucidating reaction mechanisms. For reactions catalyzed by (S)-α-tert-Butyl-1-naphthylmethylamine or its derivatives, DFT calculations can map out the entire reaction pathway, identifying key intermediates and transition states. This provides a detailed understanding of how the catalyst facilitates the reaction and influences its outcome.
A typical DFT study of a reaction pathway involves locating the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate. Once the transition state is located, intrinsic reaction coordinate (IRC) calculations can be performed to confirm that it indeed connects the desired reactants and products.
For example, in a hypothetical palladium-catalyzed allylic amination reaction where a derivative of (S)-α-tert-Butyl-1-naphthylmethylamine is used as a ligand, DFT could be employed to study the mechanism. The calculations would likely investigate the oxidative addition, ligand substitution, and reductive elimination steps. The calculated activation barriers for the different possible pathways would reveal the most likely reaction mechanism.
The following table presents hypothetical data from a DFT study on a key bond-forming step in a catalyzed reaction.
| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy(kcal/mol) | Reaction Energy(kcal/mol) |
| C-N Bond Formation | Intermediate A | TS1 | Intermediate B | 15.2 | -5.8 |
| C-C Bond Formation | Intermediate C | TS2 | Product D | 12.5 | -10.2 |
This table is a hypothetical representation of data from a DFT study of a reaction pathway.
Prediction and Rationalization of Enantioselectivity and Diastereoselectivity
A primary application of computational chemistry in the context of chiral catalysts like those derived from (S)-α-tert-Butyl-1-naphthylmethylamine is the prediction and rationalization of stereoselectivity. DFT calculations are particularly powerful in this regard. By modeling the transition states leading to the different stereoisomeric products, the origins of enantioselectivity and diastereoselectivity can be understood.
The enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction is determined by the difference in the activation energies of the competing diastereomeric transition states. A lower activation energy for the transition state leading to one enantiomer will result in its formation as the major product. Computational models can calculate these energy differences with increasing accuracy.
For instance, in an asymmetric aldol (B89426) reaction catalyzed by a proline derivative of (S)-α-tert-Butyl-1-naphthylmethylamine, DFT could be used to model the transition states for the formation of the four possible stereoisomeric products. Analysis of the non-covalent interactions, such as hydrogen bonds and steric clashes, within these transition state structures can reveal the specific interactions that favor the formation of the major product.
The following table illustrates how computational data can be used to predict the stereochemical outcome of a reaction.
| Transition State | Relative Free Energy(kcal/mol) | Predicted Product Ratio | Predicted Enantiomeric Excess (%) |
| TS-(R) | 0.00 | 95 | 90 |
| TS-(S) | 1.85 | 5 |
This table is a hypothetical representation of data from a DFT study on predicting enantioselectivity.
Molecular Dynamics Simulations of Catalyst-Substrate/Ligand-Metal Interactions
While quantum chemical calculations provide detailed information about static structures and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for studying the flexibility of catalysts and the interactions between a catalyst and its substrate or a ligand and a metal center. mdpi.com
In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the catalyst-substrate complex and the identification of important intermolecular interactions that may not be apparent from static models. For a metal complex with a ligand derived from (S)-α-tert-Butyl-1-naphthylmethylamine, MD simulations can reveal the dynamic nature of the coordination sphere and the flexibility of the ligand backbone. nih.gov
These simulations can provide information on the stability of catalyst-substrate complexes, the role of solvent molecules, and the conformational changes that may occur during the catalytic cycle. The insights gained from MD simulations can complement the information obtained from quantum chemical calculations, providing a more complete picture of the catalytic system.
In Silico Design of Novel Chiral Catalytic Systems
The ultimate goal of understanding a catalytic system is to be able to design new and improved catalysts. In silico design, or computer-aided design, of novel chiral catalytic systems based on the (S)-α-tert-Butyl-1-naphthylmethylamine scaffold is a promising area of research. By leveraging the computational tools described in the previous sections, it is possible to rationally design new catalysts with enhanced activity and selectivity.
The design process might start by identifying the key structural features of the (S)-α-tert-Butyl-1-naphthylmethylamine scaffold that are responsible for its catalytic performance. Computational methods can then be used to explore the effects of modifying these features. For example, DFT calculations could be used to screen a library of virtual ligands with different substituents on the naphthyl ring or the amine group. The predicted enantioselectivities for a model reaction could then be used to identify the most promising candidates for synthesis and experimental testing.
This iterative cycle of computational design, synthesis, and experimental validation can significantly accelerate the discovery of new and more effective chiral catalysts. This approach has the potential to lead to the development of highly efficient catalytic systems for a wide range of asymmetric transformations.
Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the synthesis and advanced applications of derivatized scaffolds of (S)-α-tert-Butyl-1-naphthylmethylamine to fully address the detailed outline provided. The existing research predominantly focuses on broader classes of chiral primary amines or other specific catalysts.
Consequently, providing a thorough, informative, and scientifically accurate article that strictly adheres to the requested subsections on N-substitution, naphthalene (B1677914) ring modification, stereoelectronic tuning, and applications in multi-component and cascade reactions for this specific compound and its derivatives is not possible at this time. The detailed research findings and data tables required for each section are not present in the public domain.
Synthesis and Advanced Applications of Derivatized S α Tert Butyl 1 Naphthylmethylamine Scaffolds
Expanded Catalytic Repertoire of (S)-α-tert-Butyl-1-naphthylmethylmethylamine Derivatives
Development of Immobilized or Heterogenized Catalysts
The transition from homogeneous to heterogeneous catalysis offers significant advantages in terms of catalyst recovery, reusability, and process simplification, making it a highly desirable goal in industrial applications. The immobilization of chiral catalysts, such as those derived from (S)-α-tert-Butyl-1-naphthylmethylamine, onto solid supports is a key strategy to achieve this. While direct examples of immobilized (S)-α-tert-Butyl-1-naphthylmethylamine are not extensively documented in publicly available literature, the principles of heterogenization of chiral primary amines provide a clear roadmap for its potential applications.
The primary amino group of (S)-α-tert-Butyl-1-naphthylmethylamine serves as a versatile handle for covalent attachment to various solid supports. Common strategies for the immobilization of chiral amines include:
Polymer Supports: Functionalized polymers, such as polystyrene or silica gel, can be modified to react with the amine, forming a stable covalent bond. For instance, chloromethylated polystyrene can react with the primary amine to form a secondary amine linkage, tethering the chiral moiety to the polymer backbone.
Inorganic Supports: Materials like silica, zeolites, and metal-organic frameworks (MOFs) offer high surface areas and tunable porosity, making them excellent candidates for catalyst immobilization. The amine can be anchored through reactions with surface silanol groups on silica, often mediated by a linker molecule.
Dendrimers and Nanoparticles: These high-surface-area materials provide a platform for attaching multiple catalytic sites, potentially leading to enhanced activity and cooperative effects.
Once immobilized, these derivatized (S)-α-tert-Butyl-1-naphthylmethylamine scaffolds can be utilized in various asymmetric transformations. The bulky tert-butyl and naphthyl groups provide a well-defined chiral environment, crucial for inducing enantioselectivity. Potential applications for such heterogenized catalysts include asymmetric reductions, additions to carbonyls, and cycloaddition reactions. The development of such catalysts would enable their use in continuous flow reactors, further enhancing their industrial viability.
A critical aspect of developing these immobilized catalysts is ensuring that the tethering strategy does not compromise the catalytic activity or the stereochemical control exerted by the chiral center. The length and nature of the linker between the chiral amine and the support are crucial parameters that need to be optimized to maintain catalytic efficiency.
Asymmetric Synthesis of Complex Molecular Architectures Utilizing Derivatives
Derivatives of (S)-α-tert-Butyl-1-naphthylmethylamine have proven to be highly effective chiral auxiliaries and ligands in the asymmetric synthesis of complex, biologically active molecules. The steric hindrance provided by the tert-butyl and naphthyl groups plays a pivotal role in directing the stereochemical outcome of reactions.
As a chiral auxiliary , the (S)-α-tert-Butyl-1-naphthylmethylamine moiety can be temporarily incorporated into a substrate molecule to guide a diastereoselective transformation. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled. This approach has been successfully employed in the synthesis of α-substituted carboxylic acids, amino acids, and other chiral building blocks.
For example, the formation of an amide between a carboxylic acid and (S)-α-tert-Butyl-1-naphthylmethylamine can create a chiral environment that directs the enolate alkylation at the α-position with high diastereoselectivity. Subsequent hydrolysis of the amide bond yields the enantiomerically enriched carboxylic acid and recovers the chiral auxiliary.
Furthermore, derivatives of (S)-α-tert-Butyl-1-naphthylmethylamine can function as potent chiral ligands in metal-catalyzed asymmetric reactions. The primary amine can be readily converted into more complex ligand structures, such as Schiff bases, phosphinamides, or ureas. These ligands can then coordinate with a metal center (e.g., rhodium, iridium, palladium) to form a chiral catalyst capable of promoting a wide range of enantioselective transformations.
One notable area of application is in asymmetric hydrogenation. Chiral ligands derived from (S)-α-tert-Butyl-1-naphthylmethylamine can be used to prepare catalysts for the enantioselective reduction of prochiral ketones, imines, and olefins, providing access to chiral alcohols and amines with high optical purity.
The following table summarizes selected examples of the application of chiral amine derivatives in the asymmetric synthesis of complex molecules, illustrating the potential of (S)-α-tert-Butyl-1-naphthylmethylamine-derived scaffolds in similar transformations.
| Chiral Amine Derivative Type | Reaction Type | Product Type | Typical Enantiomeric Excess (ee) |
| Polymer-supported Amino Alcohols | Asymmetric Hydride Reduction | Chiral Alcohols | >90% |
| Chiral Secondary Amines | Asymmetric Michael Addition | Chiral Aldehydes and Ketones | >95% |
| Chiral Diamines | Asymmetric Conjugate Addition | Chiral Amines | >98% |
| Schiff Base Ligands | Asymmetric Cyanation | Chiral Cyanohydrins | >90% |
The continued exploration and derivatization of the (S)-α-tert-Butyl-1-naphthylmethylamine scaffold are expected to yield novel and highly efficient catalysts and auxiliaries. These advancements will undoubtedly contribute to the development of more sustainable and selective methods for the synthesis of complex, enantiomerically pure molecules, with significant implications for the pharmaceutical, agrochemical, and materials science industries.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Asymmetric Methodologies
The pursuit of efficiency and sustainability is a paramount theme in modern chemical synthesis. For chiral amines like (S)-alpha-tert-Butyl-1-naphthylmethylamine, future research will likely focus on enhancing their utility in asymmetric methodologies that are not only high-yielding and highly enantioselective but also environmentally benign.
One key area of development is the design of catalytic systems that operate under milder reaction conditions, utilize greener solvents, and allow for easy separation and recycling of the catalyst. While traditional methods have often relied on stoichiometric amounts of chiral auxiliaries, the trend is shifting towards catalytic applications. Research into organocatalysis, where small organic molecules like (S)-alpha-tert-Butyl-1-naphthylmethylamine and its derivatives can act as powerful catalysts, is a significant step in this direction. rsc.orgacs.org These catalysts offer an alternative to metal-based catalysts, which can be toxic and costly. acs.org
Furthermore, the development of "green" and sustainable synthetic routes to chiral amines themselves is a critical aspect. jspae.com This includes the use of biocatalytic methods, which employ enzymes to achieve high enantioselectivity under environmentally friendly conditions. acs.org The synthesis of sustainable chiral polyamides from biobased lactams showcases a move towards creating valuable materials from renewable resources, a principle that could be applied to the synthesis of chiral amines and their precursors. nih.gov
Future methodologies will likely see an increased focus on atom economy, minimizing waste generation by designing reactions where most of the atoms from the reactants are incorporated into the final product. acs.org The development of catalytic cycles that are highly efficient and produce minimal byproducts will be a hallmark of next-generation asymmetric synthesis utilizing this class of chiral amines.
Integration with Flow Chemistry and High-Throughput Screening
The integration of advanced technologies like flow chemistry and high-throughput screening (HTS) is set to revolutionize the discovery and optimization of reactions involving (S)-alpha-tert-Butyl-1-naphthylmethylamine.
Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.gov For enantioselective reactions, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for achieving high enantioselectivity. The use of packed-bed reactors with immobilized catalysts, for instance, allows for continuous production and straightforward separation of the product from the catalyst, enhancing process efficiency and sustainability. nih.gov Research into the application of flow chemistry for the synthesis and application of chiral amines is an active area, with the potential to significantly improve the industrial viability of processes using catalysts derived from (S)-alpha-tert-Butyl-1-naphthylmethylamine. nih.gov
High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of reaction conditions or catalyst variations in parallel. nih.govnih.gov This is particularly valuable in the development of new asymmetric transformations where the optimal catalyst, solvent, and other reaction parameters need to be identified. Novel screening protocols have been developed to quickly determine both the yield and enantiomeric excess (ee) of chiral amines produced in HTS campaigns. nih.govnih.gov For example, a combination of fluorescent indicator displacement assays and circular dichroism (CD) spectroscopy can analyze hundreds of samples in a very short time. nih.govnih.gov This capability accelerates the discovery of new applications and more efficient catalytic systems based on the (S)-alpha-tert-Butyl-1-naphthylmethylamine scaffold.
Table 1: Technologies for Advancing Asymmetric Synthesis
| Technology | Key Advantages for (S)-alpha-tert-Butyl-1-naphthylmethylamine Applications | Relevant Research Findings |
|---|---|---|
| Flow Chemistry | Enhanced safety, precise control of reaction parameters, improved scalability, potential for catalyst immobilization and recycling. | Continuous flow systems can improve productivity and sustainability in the synthesis of fine chemicals and APIs. nih.gov |
| High-Throughput Screening (HTS) | Rapid discovery and optimization of catalysts and reaction conditions, accelerated development of new asymmetric transformations. | Novel protocols allow for the rapid determination of yield and enantiomeric excess of chiral amines in 192-sample formats in under 15 minutes. nih.govnih.gov |
Exploration of New Catalytic Modes and Synergistic Systems
The versatility of (S)-alpha-tert-Butyl-1-naphthylmethylamine and its derivatives as organocatalysts opens the door to exploring novel catalytic modes and synergistic catalytic systems. Primary amine catalysts have already demonstrated their effectiveness in a wide array of enantioselective reactions, often proving complementary or superior to secondary amine catalysts. rsc.org
New Catalytic Modes: Research is ongoing to expand the types of reactions that can be catalyzed by this class of amines. This includes exploring their potential in activating different types of substrates and facilitating novel bond formations. The development of bifunctional catalysts, where the amine moiety is combined with another functional group (e.g., a hydrogen-bond donor), can lead to new catalytic activities and improved stereocontrol. For example, a bifunctional quinine-derived sulfonamide organocatalyst has been successfully used in asymmetric sulfa-Michael reactions. nih.gov
Synergistic Catalysis: A particularly exciting frontier is synergistic catalysis, where two distinct catalysts work in concert to enable a transformation that is not possible with either catalyst alone. princeton.edunih.govresearchgate.net This approach can involve the combination of an organocatalyst, such as a derivative of (S)-alpha-tert-Butyl-1-naphthylmethylamine, with a transition metal catalyst. nih.gov In such a system, the organocatalyst could activate the nucleophile while the metal catalyst activates the electrophile, leading to a highly controlled and selective reaction. princeton.edu This dual activation strategy has the potential to unlock unprecedented chemical reactivity and provide access to complex chiral molecules. researchgate.net However, a significant challenge in developing synergistic systems is ensuring the compatibility of the two catalysts to avoid mutual deactivation. nih.gov
Challenges and Opportunities in Scaling Up Enantioselective Processes
The transition of an enantioselective process from the laboratory to an industrial scale presents a unique set of challenges and opportunities. For processes utilizing (S)-alpha-tert-Butyl-1-naphthylmethylamine or its derivatives, these factors are critical for commercial viability.
Challenges:
Catalyst Loading, Stability, and Recyclability: To be economically feasible, the catalyst loading should be as low as possible. The catalyst must also be stable under the reaction conditions for extended periods and, ideally, be easily recovered and recycled without significant loss of activity or selectivity. numberanalytics.comnih.gov Catalyst deactivation is a major concern in industrial settings. numberanalytics.com
Process Optimization and Control: Maintaining optimal reaction conditions (temperature, pressure, concentration) to ensure high yield and enantioselectivity can be more difficult on a larger scale. numberanalytics.com
Purification: The separation of the desired enantiomer from the reaction mixture, including the catalyst and any byproducts, can be challenging and costly.
Opportunities:
Process Intensification: Technologies like flow chemistry can address many of the challenges of scaling up by providing better control and enabling the use of immobilized catalysts, which simplifies separation and recycling. nih.govnih.gov
Catalyst Engineering: Advances in catalyst design, including the development of more robust and active catalysts, can lead to lower catalyst loadings and longer catalyst lifetimes. nih.gov
Economic and Environmental Benefits: Successful scaling of efficient and sustainable enantioselective processes can provide significant economic advantages and reduce the environmental footprint of chemical manufacturing. jspae.comnumberanalytics.com The production of enantiomerically pure pharmaceuticals and agrochemicals through these methods leads to more effective and safer products.
Table 2: Key Considerations for Scaling Up Enantioselective Processes
| Factor | Challenge | Opportunity |
|---|---|---|
| Catalyst | High cost, deactivation, and difficult recovery. numberanalytics.comnumberanalytics.com | Development of highly active and stable catalysts, immobilization for easy recycling. nih.gov |
| Process | Maintaining optimal conditions, ensuring safety and reproducibility. numberanalytics.com | Implementation of continuous flow technology for better control and efficiency. nih.gov |
| Economics | High operational costs associated with catalyst and purification. | Reduced waste and energy consumption leading to lower production costs. numberanalytics.com |
| Sustainability | Use of hazardous solvents and generation of waste. | Adoption of green solvents and atom-economical reactions. jspae.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-alpha-tert-Butyl-1-naphthylmethylamine, and how can enantiomeric purity be ensured?
- Methodology : The compound can be synthesized via reductive amination of 1-naphthaldehyde derivatives using tert-butylamine and a chiral catalyst. Sodium cyanoborohydride or hydrogen gas with palladium on carbon (Pd/C) are common reducing agents. Enantiomeric purity is confirmed using chiral HPLC or polarimetry, with comparison to known standards (e.g., (R)-(+)-1-(1-Naphthyl)ethylamine ).
- Key Considerations : Monitor reaction temperature (typically 25–60°C) and solvent polarity (e.g., methanol or acetonitrile) to minimize racemization. Purity >97% is achievable via recrystallization in ethanol/water mixtures .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodology : Use - and -NMR to confirm the tert-butyl group (δ ~1.2 ppm for , δ ~28–32 ppm for ) and naphthyl aromatic protons (δ ~7.2–8.3 ppm). X-ray crystallography provides definitive stereochemical assignment, while circular dichroism (CD) spectra validate optical activity .
- Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for tert-butylamine derivatives .
Advanced Research Questions
Q. How can conflicting data on the compound’s receptor binding affinity be resolved?
- Methodology : Reproduce assays using standardized protocols (e.g., radioligand displacement or surface plasmon resonance). Control variables include buffer pH (7.4 for physiological conditions), temperature (37°C), and receptor isoform specificity. Compare results with structurally similar compounds (e.g., (S)-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine) to identify steric or electronic influences .
- Analysis : Apply statistical tools (e.g., ANOVA) to assess inter-laboratory variability. Publish raw datasets in supplementary materials to enable meta-analyses .
Q. What strategies improve reproducibility in catalytic asymmetric synthesis of this compound?
- Methodology : Optimize catalyst loading (e.g., 5–10 mol% of BINAP-Ru complexes) and solvent systems (e.g., toluene/ethanol). Document reaction kinetics via in-situ FTIR or GC-MS to identify side products. Use high-throughput screening to evaluate ligand libraries .
- Validation : Report turnover numbers (TON) and enantiomeric excess (ee) in peer-reviewed formats, adhering to Beilstein Journal guidelines for experimental transparency .
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties in neuropharmacology studies?
- Methodology : Conduct in vitro assays (e.g., plasma protein binding, metabolic stability in liver microsomes) and compare with analogs lacking the tert-butyl group. Use molecular dynamics simulations to assess steric hindrance at receptor binding sites (e.g., dopamine D2 or serotonin 5-HT2A) .
- Data Interpretation : Correlate lipophilicity (logP) measurements with blood-brain barrier permeability using PAMPA assays .
Data Management & Reporting
Q. What criteria should guide the inclusion of this compound’s data in supplementary materials?
- Guidelines : Follow the Beilstein Journal’s standards: include NMR/HRMS spectra, crystallographic CIF files, and HPLC chromatograms for new compounds. For known compounds, cite prior spectral data and provide purity certifications (>95% by GC) .
- Ethical Reporting : Disclose any deviations from cited protocols (e.g., modified reaction times) to aid reproducibility .
Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?
- Methodology : Re-evaluate computational models (e.g., DFT or docking simulations) using experimentally derived parameters (e.g., bond lengths from X-ray data). Validate force fields with benchmark datasets (e.g., NIST’s thermochemical data) .
- Collaboration : Engage in cross-disciplinary peer review to identify overlooked variables (e.g., solvent effects in docking studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
